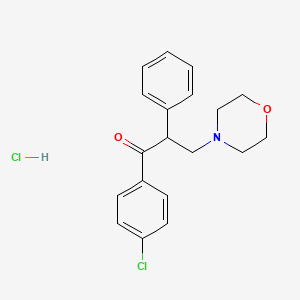
1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, a phenyl group, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
The synthesis of 1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride typically involves multiple steps, including the formation of the core structure and subsequent functionalization. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with morpholine and phenylacetone under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as morpholine, phenylacetone, and 4-chlorobenzaldehyde.
科学的研究の応用
1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or it may modulate neurotransmitter receptors, affecting neurological functions.
類似化合物との比較
1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethanone: This compound has a similar structure but lacks the phenyl group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one: This compound features a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)-3-(dimethylamino)-2-phenylpropan-1-one: The presence of a dimethylamino group instead of a morpholine ring may influence the compound’s solubility and reactivity.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2.ClH/c20-17-8-6-16(7-9-17)19(22)18(15-4-2-1-3-5-15)14-21-10-12-23-13-11-21;/h1-9,18H,10-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQCPZSXHSVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{benzyl[3-(4-methoxyphenyl)-1-methylpropyl]amino}ethanol](/img/structure/B5015717.png)

![2-[(6-bromo-4-quinazolinyl)amino]butanoic acid hydrochloride](/img/structure/B5015729.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5015738.png)
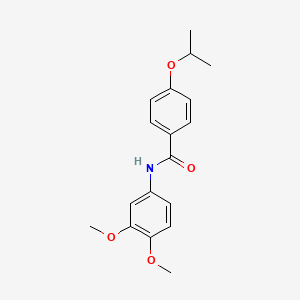
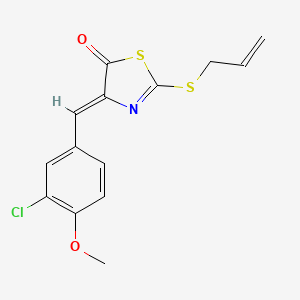
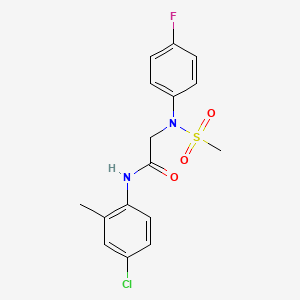
![5-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5015764.png)
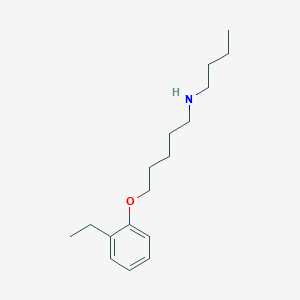
![2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-phenylethyl)acetamide](/img/structure/B5015783.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5015787.png)
![N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B5015803.png)
![1-[5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B5015804.png)
![2-[(5E)-5-({5-[2-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B5015813.png)
